molecular formula C24H26O4 B14744014 1,1'-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) CAS No. 6321-76-2

1,1'-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol)

Cat. No.: B14744014
CAS No.: 6321-76-2
M. Wt: 378.5 g/mol
InChI Key: MHOMBPPRCDOIMK-UHFFFAOYSA-N
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Description

1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is a complex organic compound characterized by its unique structure, which includes two 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol units connected by an ethyne (acetylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at 0°C to room temperature.

    Substitution: NaH in DMF with alkyl halides at 0°C to room temperature.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Material Science: In materials science, the compound’s electronic properties, such as conjugation and electron delocalization, play a crucial role in its function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Ethyne-1,2-diylbis(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol): Similar structure but with hydroxyl groups instead of methoxy groups.

    1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol): Similar structure but with the hydroxyl group at the 2-position.

Uniqueness

1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is unique due to its specific substitution pattern and the presence of an ethyne linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

6321-76-2

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

1-[2-(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)ethynyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C24H26O4/c1-27-19-7-9-21-17(15-19)5-3-11-23(21,25)13-14-24(26)12-4-6-18-16-20(28-2)8-10-22(18)24/h7-10,15-16,25-26H,3-6,11-12H2,1-2H3

InChI Key

MHOMBPPRCDOIMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(C#CC3(CCCC4=C3C=CC(=C4)OC)O)O

Origin of Product

United States

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